molecular formula C14H12N2O3 B11950935 (E)-N-(2-Methoxyphenyl)-1-(2-nitrophenyl)methanimine CAS No. 17064-83-4

(E)-N-(2-Methoxyphenyl)-1-(2-nitrophenyl)methanimine

Cat. No.: B11950935
CAS No.: 17064-83-4
M. Wt: 256.26 g/mol
InChI Key: QINSACZBFMKYFI-UHFFFAOYSA-N
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Description

N-(2-Nitrobenzylidene)-O-Anisidine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its unique structural features, which include a nitro group attached to a benzylidene moiety and an anisidine group. The compound’s molecular formula is C14H12N2O3, and it has a molecular weight of 256.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Nitrobenzylidene)-O-Anisidine can be synthesized through the condensation reaction between 2-nitrobenzaldehyde and O-anisidine. The reaction typically occurs in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

Industrial production of N-(2-Nitrobenzylidene)-O-Anisidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrobenzylidene)-O-Anisidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Nitrobenzylidene)-O-Anisidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Nitrobenzylidene)-O-Anisidine involves its ability to form stable complexes with metal ions through coordination bonds. The compound’s nitro and anisidine groups provide sites for interaction with metal ions, leading to the formation of stable chelates. These metal complexes can exhibit various biological activities, such as antimicrobial and antioxidant effects, by interacting with cellular targets and disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrobenzylidene)-M-Anisidine
  • N-(2-Nitrobenzylidene)aniline
  • N-(2-Nitrobenzylidene)dodecanehydrazide

Uniqueness

N-(2-Nitrobenzylidene)-O-Anisidine is unique due to the presence of both nitro and anisidine groups, which provide distinct chemical reactivity and coordination properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in various applications, including coordination chemistry and material science .

Properties

CAS No.

17064-83-4

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O3/c1-19-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16(17)18/h2-10H,1H3

InChI Key

QINSACZBFMKYFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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